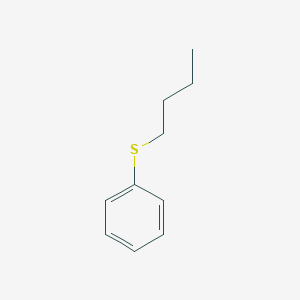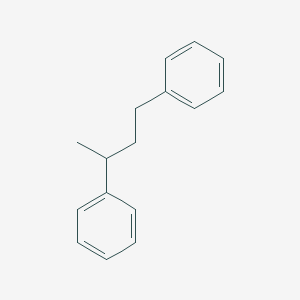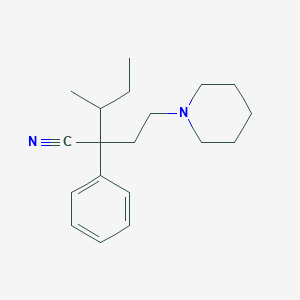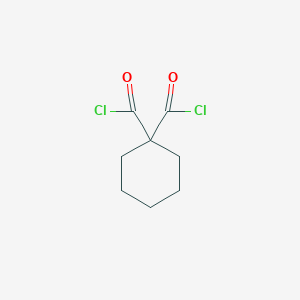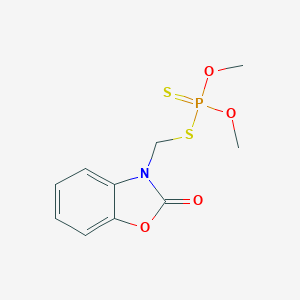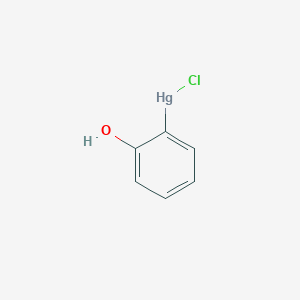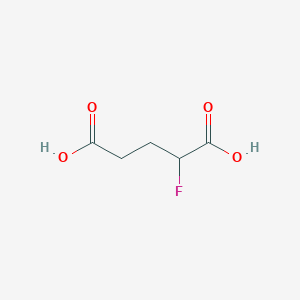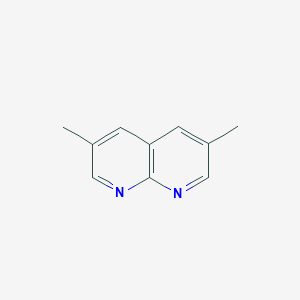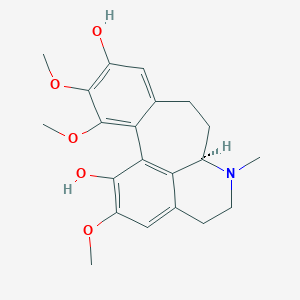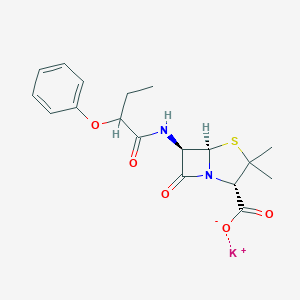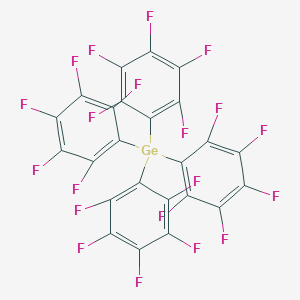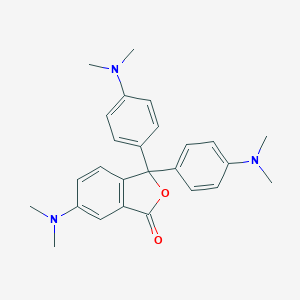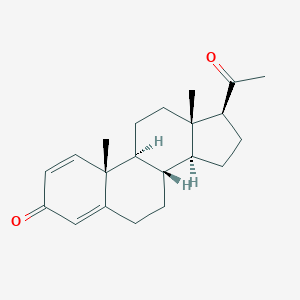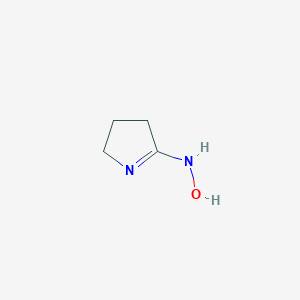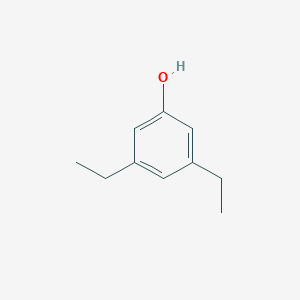
3,5-Diethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethylphenol is a chemical compound that is commonly used in various scientific research applications due to its unique properties. It is an organic compound that belongs to the family of phenols and is also known as DEP. This compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.
Mécanisme D'action
The mechanism of action of 3,5-Diethylphenol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain chemicals in the body, which can have a range of effects on physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,5-Diethylphenol are not fully understood. However, studies have shown that this compound can have a range of effects on various physiological processes. It has been shown to have anti-inflammatory properties and can also act as an antioxidant. Additionally, it has been shown to have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-Diethylphenol in lab experiments are its unique properties and its ability to act as a starting material for the synthesis of other compounds. However, there are also limitations to its use. For example, it can be difficult to obtain pure samples of this compound, and it can also be expensive.
Orientations Futures
There are several future directions for research on 3,5-Diethylphenol. One potential area of research is its use as an anti-cancer agent. Additionally, research could be conducted to better understand the mechanism of action of this compound and its effects on various physiological processes. Further research could also be conducted to develop more efficient methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of 3,5-Diethylphenol involves the reaction of 3,5-diethylphenyl magnesium bromide with water. The reaction takes place in the presence of a catalyst, which is usually a palladium catalyst. The reaction yields 3,5-Diethylphenol as the final product. This method of synthesis is widely used and is considered to be the most efficient method for producing this compound.
Applications De Recherche Scientifique
3,5-Diethylphenol is widely used in scientific research due to its unique properties. It is used as a reagent in various chemical reactions and is also used as a starting material for the synthesis of other compounds. This compound is also used in the production of various industrial products such as plastics, resins, and adhesives. Additionally, it is used in the production of fragrances and flavors.
Propriétés
Numéro CAS |
1197-34-8 |
|---|---|
Nom du produit |
3,5-Diethylphenol |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3,5-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
LPCJHUPMQKSPDC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1)O)CC |
SMILES canonique |
CCC1=CC(=CC(=C1)O)CC |
Autres numéros CAS |
1197-34-8 |
Synonymes |
3,5-diethylphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



